molecular formula C14H16ClF3O2 B1325742 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane CAS No. 898786-10-2

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane

Cat. No.: B1325742
CAS No.: 898786-10-2
M. Wt: 308.72 g/mol
InChI Key: RTZZZFREXOHOQQ-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound possesses the molecular formula C14H16ClF3O2 and exhibits a molecular weight of 308.72 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature designation is 7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one, which systematically describes its structural composition. The Chemical Abstracts Service registry number for this compound is 898786-10-2, providing a unique identifier for database searches and chemical procurement.

The structural representation includes a seven-carbon aliphatic chain bearing a terminal chlorine atom, connected to a ketone functional group that is further attached to a para-trifluoromethoxyphenyl substituent. The compound's simplified molecular-input line-entry system representation is C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F, which encodes the connectivity and stereochemistry information. The International Chemical Identifier string InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2 provides additional structural verification for computational applications.

Property Value Reference
Molecular Formula C14H16ClF3O2
Molecular Weight 308.72 g/mol
Chemical Abstracts Service Number 898786-10-2
International Union of Pure and Applied Chemistry Name 7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
International Chemical Identifier Key RTZZZFREXOHOQQ-UHFFFAOYSA-N
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 8
Exact Mass 308.0790919 Da

The compound demonstrates a calculated octanol-water partition coefficient of 4.9, indicating significant lipophilicity that may influence its biological distribution and membrane permeability characteristics. The absence of hydrogen bond donors combined with five hydrogen bond acceptors suggests potential for specific protein-ligand interactions while maintaining favorable pharmacokinetic properties. The rotatable bond count of eight provides conformational flexibility that may facilitate binding to diverse biological targets.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical trajectory of organofluorine chemistry, which commenced before elemental fluorine itself was isolated. Alexander Borodin, renowned as both a composer and chemist, pioneered the first organofluorine compound synthesis in 1862 through nucleophilic halogen exchange. This foundational work established the halogen exchange methodology that remains broadly utilized in contemporary fluorochemical industry for introducing fluorine atoms into organic molecules.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone, though organofluorine chemistry remained relatively undeveloped until the 1920s due to handling difficulties and safety concerns. The dramatic acceleration during World War II fundamentally transformed the field, as the Manhattan Project required materials capable of withstanding uranium hexafluoride, driving large-scale fluorine production and fluoropolymer development. This wartime necessity catalyzed the systematic development of fluorocarbon chemistry that would later enable the synthesis of complex molecules like this compound.

The evolution of trifluoromethoxy group chemistry represents a particular advancement within organofluorine development. The first synthesis of aryl trifluoromethyl ethers was reported by Yagupolskii in 1955, involving chlorination of methoxy groups in electron-deficient anisoles followed by fluorination using hydrogen fluoride or antimony trifluoride. This methodology provided the foundation for incorporating trifluoromethoxy groups into aromatic systems, as observed in this compound. Subsequent improvements by Yarovenko and Vasileva demonstrated that aryl trichloromethyl ethers could be accessed from aryl chlorothionoformates, expanding synthetic accessibility.

Historical Milestone Year Significance
First organofluorine synthesis 1862 Borodin's halogen exchange method
Elemental fluorine isolation 1886 Moissan's electrolytic process
Carbon tetrafluoride isolation 1926 Lebeau and Damiens characterization
First aryl trifluoromethyl ethers 1955 Yagupolskii's synthesis methodology
Trifluoromethyl ketone medicinal use 1928 Initial pharmaceutical applications

Role in Contemporary Trifluoromethyl Ketone Research

This compound exemplifies the sophisticated molecular architectures now accessible through modern trifluoromethyl ketone synthesis methodologies. Trifluoromethyl ketones have emerged as exceedingly valuable synthetic targets in pharmaceutical chemistry, serving both as bioactive compounds in their own right and as crucial synthons for constructing fluorinated pharmacophores. The high electronegativity of fluorine atoms in the trifluoromethyl group creates highly electrophilic carbonyl carbons, enabling these compounds to function as reversible covalent inhibitors through hemiketal or hemithioketal formation with nucleophilic residues at enzyme active sites.

Contemporary research has demonstrated that biological molecules incorporating trifluoromethyl ketones serve as reversible covalent inhibitors, particularly valuable in managing inflammatory diseases, cancer, and respiratory conditions. The versatile binding properties and adaptability of trifluoromethyl ketones make them pivotal in rational drug design for diverse therapeutic applications. Specifically, trifluoromethyl ketones function as well-established inhibitors of serine and cysteine proteases, with the mechanism involving nucleophilic attack by hydroxyl or thiol groups at enzyme active sites.

The synthesis of this compound typically involves the reaction of 4-trifluoromethoxybenzaldehyde with 1-chloroheptan-1-one in the presence of sodium hydroxide base and ethanol solvent under reflux conditions. This synthetic approach reflects modern methodologies for constructing complex trifluoromethyl ketone architectures, demonstrating the evolution from historical halogen exchange techniques to sophisticated multi-step synthetic sequences. Industrial production follows similar routes but employs high-purity reagents under controlled conditions adhering to Good Manufacturing Practice standards.

Contemporary Application Mechanism Reference
Enzyme inhibition Reversible covalent binding through hemiketal formation
Anti-inflammatory activity Protease inhibition pathways
Cancer treatment Covalent inhibitor mechanisms
Respiratory condition management Serine protease inhibition
Synthetic building block Complex molecule construction

Recent advances in visible-light photocatalytic methods have enabled efficient synthesis of aliphatic trifluoromethyl ketones using bromotrifluoroacetone as a trifluoroacetonyl radical precursor under mild conditions. This methodology represents a significant improvement over traditional approaches requiring high-energy photoirradiation and stoichiometric oxidants, demonstrating the continuing evolution of synthetic strategies for accessing compounds like this compound. The development of such compounds as oseltamivir derivatives bearing trifluoromethyl ketone moieties has shown promising biological activity, highlighting their potential for direct introduction into biological target molecules during drug discovery processes.

Properties

IUPAC Name

7-chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O2/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)20-14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZZFREXOHOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645173
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-10-2
Record name 7-Chloro-1-[4-(trifluoromethoxy)phenyl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane typically involves the reaction of 4-trifluoromethoxybenzaldehyde with 1-chloroheptan-1-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and extraction to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved in these processes are complex and depend on the specific target and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Compound A : 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane
  • Molecular Formula : C₁₄H₁₆ClF₃O
  • Molecular Weight : 292.72 g/mol
  • Key Differences :
    • Substituent: 3-Trifluoromethylphenyl (-CF₃) vs. 4-trifluoromethoxyphenyl (-OCF₃).
    • Positional isomerism: The -CF₃ group is meta-substituted, whereas -OCF₃ is para-substituted.
  • Para-substitution may enable better steric alignment in molecular interactions compared to meta-substitution .
Compound B : 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane
  • Molecular Formula : C₁₃H₁₅Cl₃O
  • Molecular Weight : 293.62 g/mol
  • Key Differences :
    • Substituent: 2,4-Dichlorophenyl (-Cl₂) vs. 4-trifluoromethoxyphenyl (-OCF₃).
  • The absence of fluorine reduces electron-withdrawing effects, altering reactivity profiles .

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 308.73 292.72 293.62
Substituent 4-OCF₃ 3-CF₃ 2,4-Cl₂
Halogen Content 1 Cl, 3 F 1 Cl, 3 F 3 Cl
Purity 0.97 Not reported Not reported
Regulatory Status R&D only Not specified GHS-compliant SDS available

Key Observations :

  • The target compound’s higher molecular weight and -OCF₃ group may confer distinct solubility advantages over -CF₃ and -Cl₂ analogs .
  • Dichlorophenyl derivatives (Compound B) lack fluorine atoms, reducing resistance to metabolic degradation compared to fluorinated analogs .

Biological Activity

7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, with the CAS number 898786-10-2, is a synthetic compound characterized by its unique molecular structure, which includes a chloro group and a trifluoromethoxy substituent. This compound has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC14H16ClF3O2
Molecular Weight308.72 g/mol
Density1.209 g/cm³
Boiling Point359.5 °C at 760 mmHg
LogP4.957
PSA26.3 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structural features often exhibit significant anti-inflammatory properties. For instance, studies on related compounds suggest that the trifluoromethoxy group can enhance anti-inflammatory effects through modulation of inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Potential

Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activity of this compound:

  • Cell Viability Studies :
    • In vitro assays demonstrated that treatment with varying concentrations of the compound reduced cell viability in human cancer cell lines in a dose-dependent manner. For example, concentrations ranging from 10 µM to 100 µM were tested over 24 to 72 hours, showing significant cytotoxic effects at higher doses.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound may act by inhibiting specific signaling pathways associated with cell survival and proliferation. Notably, it was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
  • Comparative Analysis :
    • Comparative studies with other known anti-cancer agents highlighted that while similar compounds exhibited cytotoxicity at micromolar concentrations, this compound showed enhanced potency against certain cancer types, suggesting a unique mechanism of action.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)heptane, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. Key parameters include:

  • Temperature control (60–80°C) to prevent decomposition of the trifluoromethoxy group.
  • Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates .
  • Catalysts like Lewis acids (AlCl₃) for electrophilic aromatic substitution .
  • Monitoring reaction progress via TLC or HPLC to avoid over-halogenation .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoromethoxy (-OCF₃) group (δ ~80–85 ppm for ¹⁹F coupling) and the heptane backbone .
  • Mass spectrometry (HRMS) : To verify molecular weight (C₁₄H₁₄ClF₃O₂, exact mass 330.06 g/mol) .
  • IR spectroscopy : Detection of carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Q. What are the key physical properties (e.g., density, viscosity) of this compound under varying experimental conditions?

  • Methodological Answer : Density and viscosity are pressure- and temperature-dependent. For example:

  • At 0.4–0.5 weight fractions in heptane mixtures, density increases linearly with pressure (e.g., from 0.85 g/cm³ at 1 MPa to 0.92 g/cm³ at 10 MPa) .
  • Viscosity decreases with higher heptane content due to reduced intermolecular interactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

  • Methodological Answer : Apply iterative analysis:

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve coupling ambiguities .
  • Use computational modeling (DFT) to predict spectral patterns and compare with experimental data .
  • Re-examine synthesis steps for potential side products (e.g., diastereomers or oxidation byproducts) .

Q. What strategies are effective in optimizing reaction conditions to mitigate electron-withdrawing effects of the trifluoromethoxy group during synthesis?

  • Methodological Answer :

  • Use protecting groups (e.g., silyl ethers) to temporarily shield reactive sites .
  • Adjust solvent polarity (e.g., DMF or DMSO) to stabilize charged intermediates .
  • Employ microwave-assisted synthesis to accelerate slow steps caused by steric hindrance .

Q. How does the compound’s structure influence its phase behavior in solvent systems, and how can this inform purification strategies?

  • Methodological Answer :

  • The trifluoromethoxy group increases hydrophobicity, making heptane/THF mixtures effective for SFC purification (e.g., 30:70 THF/heptane improves chromatographic efficiency) .
  • Monitor solubility thresholds using cloud-point titration to avoid precipitation during crystallization .

Q. What computational tools are recommended to predict the compound’s reactivity or potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to assess binding affinity with biological targets .
  • QSAR models to correlate substituent effects (e.g., -Cl vs. -CF₃O) with activity .
  • MD simulations to study conformational stability in aqueous environments .

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